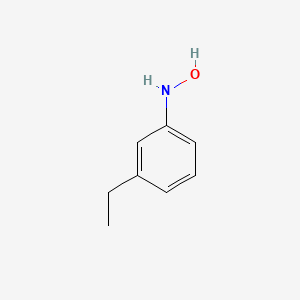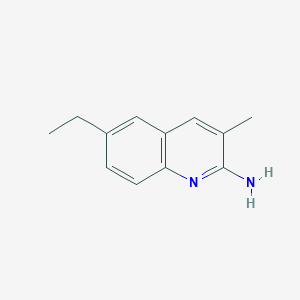
(Anthracen-9-YL)methyl 4-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Anthracen-9-YL)methyl 4-methoxybenzoate is an organic compound that combines the structural features of anthracene and methoxybenzoate Anthracene is a polycyclic aromatic hydrocarbon known for its photophysical properties, while methoxybenzoate is a derivative of benzoic acid with a methoxy group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Anthracen-9-YL)methyl 4-methoxybenzoate typically involves the esterification of 4-methoxybenzoic acid with (Anthracen-9-YL)methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane for several hours to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The anthracene moiety can undergo oxidation reactions, leading to the formation of anthraquinone derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The methoxy group on the benzoate ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: (Anthracen-9-YL)methyl 4-methoxybenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(Anthracen-9-YL)methyl 4-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of (Anthracen-9-YL)methyl 4-methoxybenzoate largely depends on its application. In organic electronics, its photophysical properties, such as fluorescence and charge transport, are crucial. The anthracene moiety facilitates π-π stacking interactions, which are essential for the formation of conductive pathways in materials. In biological systems, the compound’s aromatic structure allows it to interact with various biomolecules through π-π interactions and hydrogen bonding.
Comparación Con Compuestos Similares
Anthracene: A simpler polycyclic aromatic hydrocarbon with similar photophysical properties.
4-Methoxybenzoic Acid: Shares the methoxybenzoate moiety but lacks the anthracene structure.
Anthracen-9-ylmethylene-(4-methoxyphenyl)amine: Another compound combining anthracene and methoxybenzoate features, used in different applications.
Uniqueness: (Anthracen-9-YL)methyl 4-methoxybenzoate is unique due to its combination of anthracene and methoxybenzoate, providing a balance of photophysical properties and chemical reactivity. This makes it particularly valuable in the development of advanced materials for organic electronics and other high-tech applications.
Propiedades
Número CAS |
200135-02-0 |
|---|---|
Fórmula molecular |
C23H18O3 |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
anthracen-9-ylmethyl 4-methoxybenzoate |
InChI |
InChI=1S/C23H18O3/c1-25-19-12-10-16(11-13-19)23(24)26-15-22-20-8-4-2-6-17(20)14-18-7-3-5-9-21(18)22/h2-14H,15H2,1H3 |
Clave InChI |
LTNUSGTUWFYEKO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)OCC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


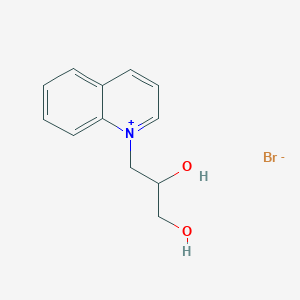
![5,6-Diamino-3-[(4-methylphenyl)sulfanyl]pyrazine-2-carbonitrile](/img/structure/B12565117.png)
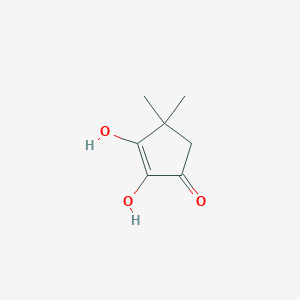
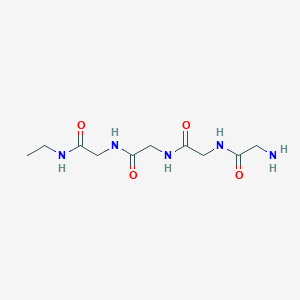
![2-Thiazolidinone, 5-[(2-chlorophenyl)methylene]-4-thioxo-](/img/structure/B12565148.png)
![4-[(4-Fluorophenoxy)(4-fluorophenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B12565153.png)
![4-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]morpholine](/img/structure/B12565155.png)
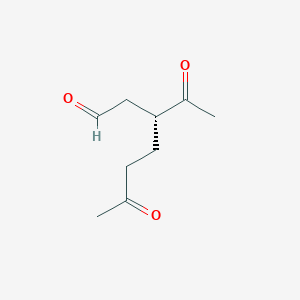
![Diethyl {[5-(chlorocarbonyl)thiophen-2-yl]methyl}phosphonate](/img/structure/B12565158.png)
